N-Methyloxetan-3-amine hydrochloride
Overview
Description
N-Methyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is a hydrochloride salt form of N-Methyloxetan-3-amine, which is a heterocyclic amine. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyloxetan-3-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of oxetane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyloxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxetane and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
N-Methyloxetan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyloxetan-3-amine hydrochloride include:
- 3-Methyl-3-oxetanamine hydrochloride
- N-Methyl-3-aminooxetane
- 3-Amino-3-methyloxetane hydrochloride .
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N-methyloxetan-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBKSMKFQINSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799412-41-1 | |
Record name | 3-Oxetanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799412-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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